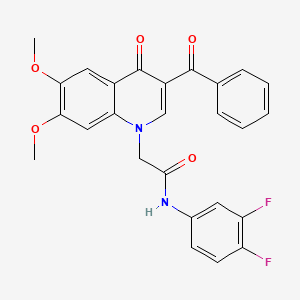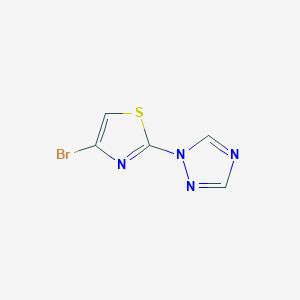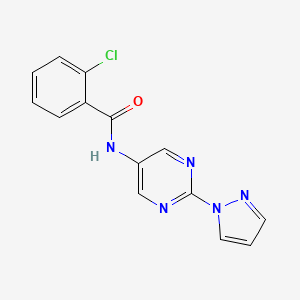
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Affinity
Research on pyrazolo[3,4-d]pyrimidines, which are analogous to purines, highlights their affinity for A1 adenosine receptors. The synthesis of these compounds, including variations at N1 and N5 positions with different substituents, demonstrates their potential as receptor modulators. For instance, compounds with a 3-chlorophenyl group at the N1 position and a butyl group at the N5 position exhibited enhanced activity, indicating their application in receptor-targeted therapies (Harden, Quinn, & Scammells, 1991).
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidines have been identified as a significant scaffold in antitumor drug design due to their structural diversity and potential for functionalization. These compounds have shown promise in anticancer research, with various synthetic pathways explored for their development and post-functionalization, underscoring their role in the discovery of new anticancer drugs (Arias-Gómez, Godoy, & Portilla, 2021).
Antimicrobial and Antifungal Activities
Research into pyrazolo[1,5-a]pyrimidine derivatives has also revealed their antimicrobial and antifungal properties. The synthesis and characterization of these compounds, including crystal structure analysis, have led to the identification of pharmacophore sites responsible for their activity against various pathogens, showcasing their potential in developing new antimicrobial and antifungal agents (Titi et al., 2020).
Anti-Inflammatory Properties
The exploration of pyrazolo[1,5-a]pyrimidines for their anti-inflammatory properties has resulted in the synthesis of compounds devoid of ulcerogenic activity, offering a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This research provides a foundation for the development of new anti-inflammatory medications with improved safety profiles (Auzzi et al., 1983).
Drug Delivery Systems
Improvements in the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines through nanosystem approaches for drug delivery highlight the advancement in enhancing their solubility and bioavailability. The development of albumin nanoparticles and liposomes for these compounds indicates the potential for overcoming solubility challenges, ensuring more efficient drug delivery systems for cancer therapy (Vignaroli et al., 2016).
Eigenschaften
IUPAC Name |
2-chloro-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-12-5-2-1-4-11(12)13(21)19-10-8-16-14(17-9-10)20-7-3-6-18-20/h1-9H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJVUZJKJCVZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)
![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)
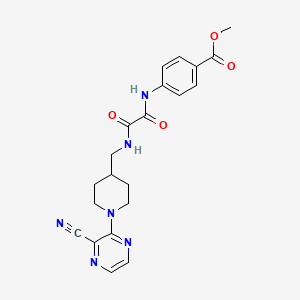
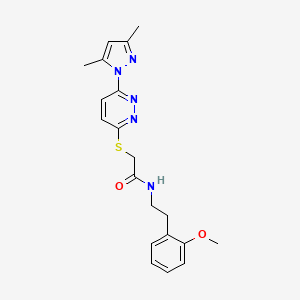
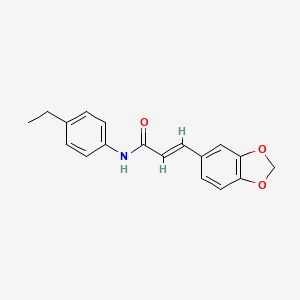
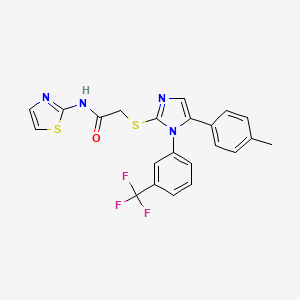
![1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2842751.png)
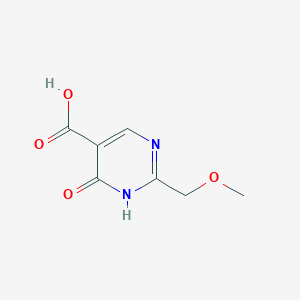

![[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2842754.png)
![4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2842755.png)

